molecular formula C23H15N3 B12918873 2,4,6-Triphenylpyrimidine-5-carbonitrile CAS No. 51803-13-5

2,4,6-Triphenylpyrimidine-5-carbonitrile

Cat. No.: B12918873
CAS No.: 51803-13-5
M. Wt: 333.4 g/mol
InChI Key: AEXVQHOKEWCIAG-UHFFFAOYSA-N
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Description

2,4,6-Triphenylpyrimidine-5-carbonitrile is an organic compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of three phenyl groups attached to the pyrimidine ring at positions 2, 4, and 6, and a cyano group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-triphenylpyrimidine-5-carbonitrile typically involves the reaction of benzaldehyde derivatives with malononitrile and ammonium acetate under basic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the pyrimidine ring .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triphenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Triphenylpyrimidine-5-carbonitrile has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-triphenylpyrimidine-5-carbonitrile and its derivatives involves interaction with specific molecular targets. For instance, as tyrosine kinase inhibitors, they mimic ATP and bind to the ATP-binding site of the EGFR, thereby inhibiting its activity. This leads to the suppression of downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Cyanophenyl)-2,6-diphenylpyrimidine-5-carbonitrile: Similar structure with a cyano group at the 3-position of the phenyl ring.

    2,4,6-Triphenylpyrimidine: Lacks the cyano group at position 5.

Uniqueness

2,4,6-Triphenylpyrimidine-5-carbonitrile is unique due to the presence of the cyano group at position 5, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications, such as in TADF materials and as a scaffold for designing tyrosine kinase inhibitors .

Properties

CAS No.

51803-13-5

Molecular Formula

C23H15N3

Molecular Weight

333.4 g/mol

IUPAC Name

2,4,6-triphenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C23H15N3/c24-16-20-21(17-10-4-1-5-11-17)25-23(19-14-8-3-9-15-19)26-22(20)18-12-6-2-7-13-18/h1-15H

InChI Key

AEXVQHOKEWCIAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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